molecular formula C10H16ClFN2O B13514032 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride

4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride

Cat. No.: B13514032
M. Wt: 234.70 g/mol
InChI Key: JLXQFLZEGJKGQX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a fluoro substituent at the 2-position of the aniline ring and a 4-[2-(dimethylamino)ethoxy] group. Its molecular formula is C10H15ClFN2O, with the dimethylaminoethoxy moiety contributing to both electron-donating effects (via the ether oxygen) and basicity (via the tertiary amine). The hydrochloride salt enhances solubility in polar solvents .

Applications: Such compounds are frequently intermediates in pharmaceuticals, particularly in kinase inhibitors or anticancer agents, where the dimethylaminoethoxy group aids in target binding and solubility .

Properties

Molecular Formula

C10H16ClFN2O

Molecular Weight

234.70 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-fluoroaniline;hydrochloride

InChI

InChI=1S/C10H15FN2O.ClH/c1-13(2)5-6-14-8-3-4-10(12)9(11)7-8;/h3-4,7H,5-6,12H2,1-2H3;1H

InChI Key

JLXQFLZEGJKGQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoroaniline.

    Etherification: The 2-fluoroaniline undergoes etherification with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

On an industrial scale, the production of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Esterification

For compounds with hydroxyl (-OH) groups, esterification with a dimethylaminoethanol derivative is a common approach. For example, in the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine, 4-fluorobenzylamine reacts with 2-(dimethylamino)ethanol using a base like sodium hydride (NaH) and a solvent such as DMF or dichloromethane . A similar pathway could apply to 4-hydroxy-2-fluoroaniline, where the hydroxyl group undergoes esterification with 2-(dimethylamino)ethanol to form the ethoxy-dimethylamino group.

Reaction Conditions (inferred):

ParameterDetails
BaseSodium hydride (1.1–2.0 equivalents)
SolventDMF, dichloromethane, or acetone
TemperatureReflux (e.g., 0.5–2 hours at room temperature)

Reduction

If the synthesis involves a nitrile or other reducible group (e.g., a nitro group), reduction with sodium borohydride (NaBH₄) in the presence of a metal catalyst (e.g., copper(II) sulfate) is a plausible step . For example, in the preparation of 4-[2-(dimethylamino)ethoxy]benzylamine, NaBH₄ (3.5–5.5 equivalents) and copper(II) sulfate (0.05–0.2 equivalents) are used under reflux in ethanol .

Key Parameters :

ParameterDetails
ReductantSodium borohydride
CatalystCopper(II) sulfate
SolventEthanol
Time15–25 hours under reflux

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid (HCl) in a solvent like ethanol or methanol, followed by crystallization .

Esterification Mechanism

The esterification of a phenolic hydroxyl group with 2-(dimethylamino)ethanol likely proceeds via a nucleophilic acyl substitution mechanism. The base (e.g., NaH) deprotonates the hydroxyl group, forming an alkoxide intermediate, which then reacts with the alcohol to form the ether bond .

Reduction Mechanism

If a nitrile group is present, reduction with NaBH₄ and a metal catalyst (e.g., copper(II) sulfate) would proceed via a metal-catalyzed hydride transfer mechanism. The catalyst facilitates the transfer of hydride ions to the nitrile, converting it to an amine .

Functional Groups

  • 2-Fluoro substituent : The fluorine atom at position 2 may influence the reactivity of the aromatic ring and adjacent groups.

  • Amino group : The aniline (-NH₂) group is reactive and may undergo acetylation, alkylation, or other nucleophilic reactions.

  • Ethoxy-dimethylamino group : This group is likely involved in hydrogen bonding and may participate in nucleophilic or electrophilic substitution reactions.

Potential Reaction Pathways

Reaction TypeLikely SubstrateConditions
Acetylation Aniline (-NH₂)AcCl, pyridine
Alkylation Aniline (-NH₂)Alkyl halide, base
Electrophilic substitution Aromatic ringNitration, bromination (directed by fluorine and ethoxy groups)

NMR Spectroscopy

  • ¹H NMR :

    • Amino group : Broad singlet (δ ~1.6–2.0 ppm).

    • Dimethylamino group : Singlet (δ ~2.3–2.4 ppm).

    • Ethoxy group : Triplet (δ ~4.0–4.1 ppm).

    • Aromatic protons : Doublets (δ ~6.8–7.5 ppm).

  • ¹³C NMR : Peaks for aromatic carbons, ethoxy carbons, and dimethylamino carbons.

Mass Spectrometry

  • Molecular ion peak : M/Z = 198.24 (free base) .

  • Fragmentation patterns : Loss of dimethylamino group or ethoxy group.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylamino group can enhance its ability to cross biological membranes, facilitating its action at target sites.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituents Key Structural Differences Electronic Impact
Target Compound 2-Fluoro, 4-[2-(dimethylamino)ethoxy] Electron-donating (ether), basic (amine)
2-Chloro-4-fluoroaniline hydrochloride 2-Chloro, 4-fluoro Chloro (strongly electron-withdrawing) Increased electrophilicity at the ring
4-Ethoxy-2-fluoroaniline hydrochloride 2-Fluoro, 4-ethoxy Ethoxy lacks dimethylamino group Reduced basicity, weaker electron donation
4-Benzyloxy-2-fluoroaniline hydrochloride 2-Fluoro, 4-benzyloxy Bulky benzyl group Steric hindrance, reduced solubility
4-Fluoro-2-nitroaniline 2-Nitro, 4-fluoro Nitro (electron-withdrawing) High electrophilicity, reactive for coupling

Solubility and Basicity

  • Target Compound: The dimethylamino group enhances solubility in acidic media due to protonation, while the hydrochloride salt further improves polar solvent compatibility .
  • 4-Ethoxy-2-fluoroaniline hydrochloride : Lacks ionizable groups, leading to lower aqueous solubility compared to the target compound .
  • 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride: Contains a dihydrochloride salt and ethyl linker (instead of ethoxy), resulting in higher solubility but altered steric properties .

Analytical Data (LCMS/HPLC)

  • Reference Example 15 (EP 4374877) : LCMS m/z 362 [M+H]+, retention time 1.19 min (SMD-TFA05 conditions). The trifluoromethyl group increases lipophilicity compared to the target compound .
  • Methyl 1-[[(E)-[...]cyclopentane-1-carboxylate hydrochloride : LCMS m/z 540.2 [M+H]+, retention time 1.11 min. Bulkier substituents reduce retention times in reverse-phase HPLC .

Biological Activity

4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride, identified by CAS number 1625678-84-3, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound features a molecular formula of C10H14ClF N2O and has a molecular weight of approximately 232.68 g/mol. Its structure includes a dimethylamino group, an ethoxy group, and a fluoroaniline moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC10H14ClFN2O
Molecular Weight232.68 g/mol
IUPAC Name4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline hydrochloride
CAS Number1625678-84-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride. Specifically, it has been investigated for its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective concentration ranges.

Key Findings:

  • MCF-7 Cells : The compound showed an IC50 value of approximately 27.39 μM.
  • A549 Cells : An IC50 value of about 45.24 μM was recorded.

These results suggest that the compound selectively inhibits cancer cell growth and could be a lead candidate for further development in anticancer therapies targeting specific kinases involved in tumor progression.

The biological activity of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride is thought to involve the modulation of microtubule affinity regulating kinase (MARK4). MARK4 is implicated in various cellular processes, including cell division and apoptosis. The inhibition of MARK4 may disrupt these processes in cancer cells, leading to reduced viability and increased apoptosis.

Case Studies

  • Study on MCF-7 and A549 Cells :
    • Objective : To evaluate the anticancer efficacy of the compound.
    • Method : Cell viability assays were conducted using varying concentrations of the compound.
    • Outcome : Significant reduction in cell viability was observed at concentrations correlating with the determined IC50 values.
  • In Vivo Studies :
    • Future studies are recommended to assess the pharmacokinetics and toxicity profiles in animal models to better understand the therapeutic window and safety parameters.

Safety Profile

While the compound shows promising biological activity, it is crucial to evaluate its safety profile thoroughly. Initial assessments indicate low acute toxicity; however, chronic exposure studies are necessary to ascertain long-term effects on health.

Toxicity Data

  • Acute toxicity studies suggest minimal adverse effects at low doses.
  • Chronic exposure could pose risks; thus, regulatory guidelines must be adhered to during development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline hydrochloride, and how can experimental parameters be optimized to improve yield?

  • Methodological Answer : A common approach involves sequential functionalization of aniline derivatives. For example, a starting material like 2-fluoroaniline can undergo etherification with 2-(dimethylamino)ethyl chloride, followed by hydrochloric acid salt formation. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and reaction time. Fractional factorial designs are recommended to minimize trials while maximizing data robustness . Reaction fundamentals (e.g., kinetics, solvent selection) should align with reactor design principles, such as continuous-flow systems for exothermic steps .

Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical for verifying the ether linkage and fluorine substitution. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while elemental analysis validates stoichiometry. For detecting trace impurities, HPLC coupled with UV/Vis or charged aerosol detection (CAD) is recommended. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled stress testing:

  • pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at intervals (e.g., 24h, 48h).
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Light Sensitivity : Expose samples to UV-Vis light and track photodegradation products. Statistical models (e.g., Arrhenius plots) predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline hydrochloride in novel coupling reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model reaction pathways and transition states. Tools like the Artificial Force-Induced Reaction (AFIR) method automate path searches for intermediates. Pairing computational results with high-throughput experimentation (HTE) validates predictions and refines reaction conditions .

Q. How can researchers resolve contradictory data in solvent-dependent reaction outcomes involving this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to isolate solvent properties (polarity, H-bonding capacity) influencing reactivity. Use Kamlet-Taft or Hansen solubility parameters to correlate solvent effects with yield/selectivity. Experimental validation via a solvent library screen (e.g., 20+ solvents) with DoE-guided parameter prioritization can reconcile discrepancies .

Q. What methodologies are effective for identifying and quantifying trace impurities in scaled-up syntheses?

  • Methodological Answer : LC-MS/MS with ion-trap or triple-quadrupole systems enables sensitive detection of sub-0.1% impurities. Isotopic labeling (e.g., ¹³C or ²H) tracks impurity origins during synthesis. For non-volatile byproducts, preparative HPLC followed by NMR structural elucidation is essential. Statistical process control (SPC) charts monitor batch-to-batch variability in large-scale production .

Methodological Notes

  • Experimental Design : Use Response Surface Methodology (RSM) for multi-variable optimization, especially when balancing yield, purity, and reaction time .
  • Data Contradiction : Cross-validate anomalous results with orthogonal techniques (e.g., NMR vs. XRD for structure; DFT vs. HTE for reactivity) .
  • Safety & Compliance : Adhere to ISO/IEC 17043 standards for analytical validation and consult chemical hygiene plans for hazardous intermediate handling .

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